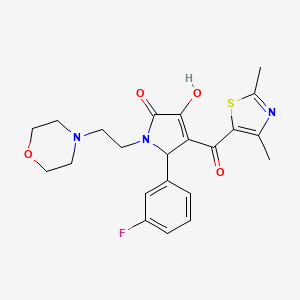
4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The compound features a pyrrolone core substituted with a thiazole moiety and a fluorophenyl group, which may influence its biological activity through interactions with specific molecular targets.
Acetylcholinesterase Inhibition
One of the primary areas of interest for compounds with similar structures is their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- In Vitro Studies : Research indicates that compounds with thiazole and coumarin derivatives exhibit significant AChE inhibitory activity. For instance, related compounds have shown IC50 values as low as 2.7 µM, suggesting that structural modifications can enhance potency against AChE .
- Mechanism of Action : Molecular docking studies have demonstrated that these compounds can effectively bind to the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine hydrolysis .
Antimicrobial Activity
The compound's thiazole component is often associated with antimicrobial properties. Various studies have evaluated related thiazole derivatives against bacterial strains.
- Case Study : A study on similar thiazole derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
The anticancer potential of compounds containing heterocyclic structures has also been explored.
- Cytotoxic Assays : Preliminary cytotoxicity tests on cancer cell lines have shown promising results, with some derivatives exhibiting selective cytotoxic effects against human cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Inhibitory Activity Against Acetylcholinesterase
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-(Benzo[d]thiazole-2-yl)phenol | 2.7 | |
| 4-(Dimethylthiazole) derivative | 8.5 | |
| 4-(3-fluorophenyl) derivative | TBD | Current Study |
Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Thiazole derivative A | S. aureus | 15 | |
| Thiazole derivative B | E. coli | 18 |
Research Findings
Recent studies have highlighted the versatility of thiazole-containing compounds in drug design:
- Multi-target Approach : The development of multifunctional agents targeting AChE and exhibiting antimicrobial properties is a growing focus in pharmaceutical research, particularly for conditions like Alzheimer's disease where co-morbid infections are common .
- Computational Studies : Molecular dynamics simulations have provided insights into the stability and binding affinities of these compounds with their targets, supporting their potential as lead candidates for further drug development .
Properties
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-4-3-5-16(23)12-15)26(22(29)20(17)28)7-6-25-8-10-30-11-9-25/h3-5,12,18,28H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHZVAFJOQTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














